molecular formula C17H30ClNSn B1600630 5-Chloro-3-(tributylstannyl)pyridine CAS No. 206115-67-5

5-Chloro-3-(tributylstannyl)pyridine

Cat. No. B1600630
CAS RN: 206115-67-5
M. Wt: 402.6 g/mol
InChI Key: GGSUJOOLZJBTEQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(tributylstannyl)pyridine is a chemical compound with the empirical formula C17H30ClNSn . It has a molecular weight of 402.59 . This compound is solid in form .


Molecular Structure Analysis

The SMILES string of 5-Chloro-3-(tributylstannyl)pyridine is CCCCSn(CCCC)c1cncc(Cl)c1 . The InChI is 1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; .


Physical And Chemical Properties Analysis

5-Chloro-3-(tributylstannyl)pyridine is a solid compound . It has a molecular weight of 402.59 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

5-Chloro-3-(tributylstannyl)pyridine has notable applications in organic chemistry, particularly in synthesis processes. For example, Pabst and Sauer (1999) demonstrated its utility in the synthesis of 4-stannyl-, 4-bromo-, and branched oligopyridines through a process called the 'LEGO' system. This involves the regioselective conversion of di-(pyridin-2-yl)-[1,2,4]-triazines to 4-tributylstannyl-2,6-oligopyridines via [4+2] cycloadditions with ethynyltributyltin. Further cross-coupling reactions yield branched oligopyridines containing multiple pyridine units, illustrating the compound's role in complex molecular constructions (Pabst & Sauer, 1999).

Electropolymerization and Electrochemical Applications

Another significant application of 5-Chloro-3-(tributylstannyl)pyridine is in electropolymerization. Krompiec et al. (2008) developed a catalytic system for the coupling of thienylstannanes with 3,5-dibromopyridine. The resulting compounds, such as 3,5-bis(thienyl)pyridines, were then used in electropolymerization to create electrochromic polymers. These polymers exhibit electrochemical stability and potential for use in various electronic applications, indicating the compound's relevance in materials science (Krompiec et al., 2008).

Safety and Hazards

5-Chloro-3-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl-(5-chloropyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUJOOLZJBTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443595
Record name 5-Chloro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(tributylstannyl)pyridine

CAS RN

206115-67-5
Record name 5-Chloro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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